molecular formula C6Cl4O4-2 B1241156 Tetrachloro-cis,cis-muconate

Tetrachloro-cis,cis-muconate

Cat. No. B1241156
M. Wt: 277.9 g/mol
InChI Key: OPEJMVTXTHBTBS-CCAGOZQPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrachloro-cis,cis-muconate(2-) is a tetrachloromuconate(2-). It is a conjugate base of a tetrachloro-cis,cis-muconic acid.

Scientific Research Applications

Metabolic Pathways in Bacteria

Tetrachloro-cis,cis-muconate plays a role in the metabolic pathways of certain bacteria. For instance, Alcaligenes eutrophus JMP 134 uses this compound in the degradation of chlorinated aromatic compounds. This bacterium converts 3,5-dichlorocatechol to 2,4-Dichloro-cis,cis-muconate, which is an important step in its catabolic process of chlorinated compounds (Pieper et al., 1991).

Conversion by Muconate Cycloisomerases

Muconate cycloisomerases from different bacterial strains, like Pseudomonas putida and Acinetobacter calcoaceticus, are known to convert this compound into various compounds. These conversions involve forming chloromuconolactones and are significant in understanding the biodegradation of chlorinated aromatic compounds (Vollmer et al., 1994).

Polymer Synthesis

This compound has applications in polymer synthesis. Research has shown its use in the creation of unsaturated polyester resins. For example, biologically derived muconic acid, which includes this compound, has been incorporated into polyesters via condensation polymerization, demonstrating its potential in renewable polymer materials (Rorrer et al., 2016).

Biochemical Properties and Enzymatic Studies

Studies have also focused on the biochemical properties of this compound and its interaction with enzymes. For instance, enzymes like dichloromuconate cycloisomerase from Alcaligenes eutrophus JMP 134 have been studied for their activity with this compound and related compounds (Kuhm et al., 1990).

properties

Molecular Formula

C6Cl4O4-2

Molecular Weight

277.9 g/mol

IUPAC Name

(2Z,4Z)-2,3,4,5-tetrachlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/p-2/b3-1-,4-2-

InChI Key

OPEJMVTXTHBTBS-CCAGOZQPSA-L

Isomeric SMILES

C(=C(\Cl)/C(=O)[O-])(\Cl)/C(=C(/Cl)\C(=O)[O-])/Cl

Canonical SMILES

C(=C(C(=O)[O-])Cl)(C(=C(C(=O)[O-])Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachloro-cis,cis-muconate
Reactant of Route 2
Tetrachloro-cis,cis-muconate
Reactant of Route 3
Tetrachloro-cis,cis-muconate

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